2-Chloro-4-ethoxybenzaldehyde
Description
2-Chloro-4-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho-position (C2) and an ethoxy group at the para-position (C4) relative to the aldehyde functional group. This structural arrangement confers unique physicochemical and reactivity properties, making it valuable in organic synthesis, pharmaceutical intermediates, and material science. The ethoxy group enhances lipophilicity and steric bulk compared to simpler benzaldehydes, while the chlorine atom influences electronic effects (e.g., electron-withdrawing nature) that modulate reaction pathways such as nucleophilic aromatic substitution or electrophilic additions .
Commercial availability of this compound is noted by suppliers like CymitQuimica, which offers it in milligram to multi-gram quantities for research and production applications .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPPYKPFJLRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245368-31-4 | |
| Record name | 2-chloro-4-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The ethoxy group in this compound increases lipophilicity compared to 4-Hydroxybenzaldehyde (hydroxyl group), which is more polar and water-soluble . This difference impacts their utility: the ethoxy variant is preferred in hydrophobic reaction environments, while the hydroxy analog is suited for biological applications. Chlorine vs. However, the methyl group lacks the electron-donating resonance effect of ethoxy, altering electronic profiles .
Biological Activity: 4-Hydroxybenzaldehyde demonstrates significant bioactivity, including inhibition of nitric oxide production (anti-inflammatory) and antimicrobial effects against Staphylococcus aureus .
Industrial and Synthetic Utility :
- This compound’s chlorine atom facilitates directed metalation or cross-coupling reactions, making it a versatile synthon. Comparatively, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (a fluorinated analog) is prioritized in drug discovery for metabolic stability but requires specialized synthetic routes .
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